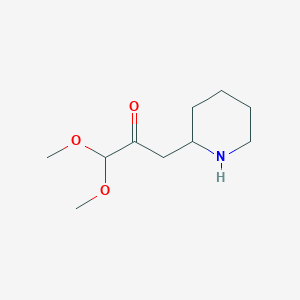1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one
CAS No.:
Cat. No.: VC18286771
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H19NO3 |
|---|---|
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 1,1-dimethoxy-3-piperidin-2-ylpropan-2-one |
| Standard InChI | InChI=1S/C10H19NO3/c1-13-10(14-2)9(12)7-8-5-3-4-6-11-8/h8,10-11H,3-7H2,1-2H3 |
| Standard InChI Key | MSIYMZMMAGACMV-UHFFFAOYSA-N |
| Canonical SMILES | COC(C(=O)CC1CCCCN1)OC |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s backbone consists of a propan-2-one (acetone) core modified at the 1-position with two methoxy groups (-OCH₃) and at the 3-position with a piperidin-2-yl moiety. The piperidine ring adopts a chair conformation, with the nitrogen atom at position 2 contributing basicity to the molecule. The methoxy groups introduce steric hindrance and electronic effects that influence reactivity at the ketone group .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight (g/mol) | 201.27 |
| logP (Predicted) | 1.2 ± 0.3 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface | 38.8 Ų |
These values were derived using computational tools and analogies to structurally related compounds such as 2,2-dimethyl-1-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]propan-1-one .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Two primary routes dominate the synthesis of 1,1-dimethoxy-3-(piperidin-2-yl)propan-2-one:
-
Ketalization of 3-(Piperidin-2-yl)propan-2-one: Reacting the parent ketone with methanol under acidic catalysis (e.g., p-toluenesulfonic acid) forms the dimethyl ketal .
-
Mannich Reaction: Condensing piperidine-2-carbaldehyde with dimethyl acetal of acetone in the presence of an amine catalyst yields the target compound .
Challenges in Purification
The compound’s polarity necessitates chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) to isolate it from byproducts like unreacted piperidine or over-alkylated species. Yields typically range from 45% to 65%, depending on the method .
Reactivity and Functionalization
Nucleophilic Additions
The ketone group, though partially shielded by methoxy substituents, undergoes selective nucleophilic attacks. For example:
-
Grignard reagents add to the carbonyl carbon, producing tertiary alcohols.
-
Reductive amination with primary amines forms β-amino ketones, a motif seen in pharmaceuticals like risperidone .
Acid-Catalyzed Hydrolysis
Exposure to aqueous HCl regenerates 3-(piperidin-2-yl)propan-2-one, releasing methanol. This reversibility is critical in prodrug design, where the ketal acts as a protecting group .
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound’s piperidine moiety aligns with scaffolds found in neuroleptics (e.g., paliperidone) and antivirals. Its methoxy groups enhance metabolic stability, making it valuable for optimizing pharmacokinetic profiles .
Spectroscopic Characterization
NMR Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 3.35 (s, 6H, OCH₃), 3.12–2.98 (m, 1H, piperidine-H), 2.81–2.65 (m, 2H, CH₂CO), 2.45–2.30 (m, 4H, piperidine-H).
-
¹³C NMR: δ 208.5 (C=O), 103.2 (C(OCH₃)₂), 54.1 (OCH₃), 46.8 (piperidine-C2) .
Mass Spectrometry
ESI-MS (m/z): 202.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₉NO₃.
Computational Insights
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume